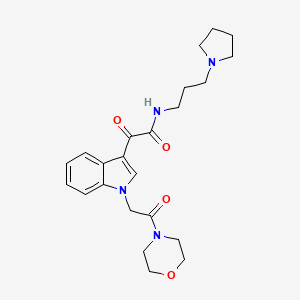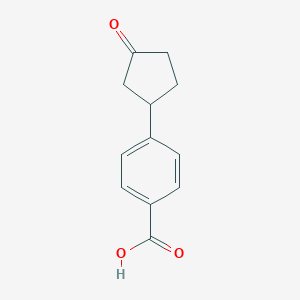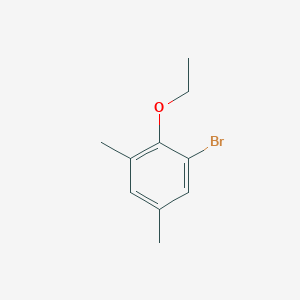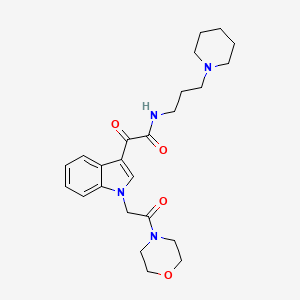
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(pyrrolidin-1-yl)propyl)acetamide
Übersicht
Beschreibung
2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(pyrrolidin-1-yl)propyl)acetamide is a novel organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. The compound's unique structure, which includes an indole backbone and morpholine and pyrrolidine moieties, suggests it may possess interesting biochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: To synthesize 2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(pyrrolidin-1-yl)propyl)acetamide, multiple steps are typically involved:
Starting Materials
Indole derivative
2-Morpholino-2-oxoacetaldehyde
N-(3-pyrrolidin-1-yl)propylamine
Step-by-Step Synthesis
Formation of Indole Intermediate: Indole is first functionalized to introduce a reactive group at the 3-position.
Addition of Morpholino Group: The indole intermediate reacts with 2-morpholino-2-oxoacetaldehyde under mild conditions to introduce the morpholino group.
Acetamide Formation: The product of the previous step undergoes condensation with N-(3-pyrrolidin-1-yl)propylamine to form the final compound.
Industrial Production Methods: The industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yields, and maintaining product purity. Continuous flow reactions and automated synthesis may be employed for efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: The compound can undergo various chemical reactions, including:
Oxidation: : Potentially forming oxidized derivatives at the indole or morpholine rings.
Reduction: : Reduction of the ketone groups to secondary alcohols.
Substitution: : Nucleophilic substitutions at the morpholino ring or indole backbone.
Oxidation: : Potassium permanganate or chromium trioxide in acidic or neutral media.
Reduction: : Sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.
Substitution: : Halogenating agents such as N-bromosuccinimide or reagents like sodium methoxide in methanol.
Oxidation Products: : Hydroxylated or keto derivatives.
Reduction Products: : Secondary alcohol derivatives.
Substitution Products: : Halogenated indole derivatives or modified morpholino rings.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediate: : Used as a building block for more complex molecules.
Catalysis: : Potential use in catalytic reactions due to its functional groups.
Enzyme Inhibition: : May act as an inhibitor for certain enzymes due to its structural similarity to enzyme substrates.
Cell Signaling: : Could modulate signaling pathways involving indole derivatives.
Drug Development: : Potential lead compound for developing new pharmaceuticals targeting specific biological pathways.
Therapeutic Agent: : Investigation into its effects on diseases at the molecular level.
Materials Science: : Potential use in the development of new materials or as a precursor for polymers.
Agriculture: : Could be explored for use in agrochemical formulations.
Wirkmechanismus
The compound exerts its effects through various mechanisms depending on its application:
Biochemical Interactions: : The indole and morpholino groups interact with biological macromolecules, altering their function.
Molecular Targets: : Likely targets include enzymes and receptors involved in metabolic and signaling pathways.
Pathways Involved: : Involves pathways related to neurotransmission, enzyme regulation, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)acetamide
1-(2-Oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
2-Oxo-N-(3-(pyrrolidin-1-yl)propyl)acetamide
Eigenschaften
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c28-21(26-12-14-31-15-13-26)17-27-16-19(18-6-1-2-7-20(18)27)22(29)23(30)24-8-5-11-25-9-3-4-10-25/h1-2,6-7,16H,3-5,8-15,17H2,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCLMJZVXGHJBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-methoxyphenyl)-5-oxo-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B3291419.png)
![1-(3-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B3291423.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3291432.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B3291435.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B3291441.png)

![N,N-diethyl-2-(3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)acetamide](/img/structure/B3291458.png)
![2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-N-(3-ethoxypropyl)-2-oxoacetamide](/img/structure/B3291465.png)
![N-[2-(morpholin-4-yl)ethyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B3291470.png)
![N-(3,4-dimethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B3291475.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide](/img/structure/B3291504.png)
![N-cyclododecyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B3291512.png)
